

# Application Note: Quantitative Analysis of Human ACTH (1-16) by HPLC-MS

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Compound of Interest		
Compound Name:	ACTH (1-16) (human)	
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#### **Abstract**

This application note details a sensitive and specific method for the quantification of human Adrenocorticotropic Hormone fragment (1-16) (ACTH (1-16)) in plasma samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol employs an immunoaffinity enrichment strategy for sample clean-up and concentration, followed by reversed-phase HPLC for separation and a triple quadrupole mass spectrometer for detection. This method provides the necessary sensitivity and selectivity for pharmacokinetic studies and other research applications involving this specific ACTH fragment.

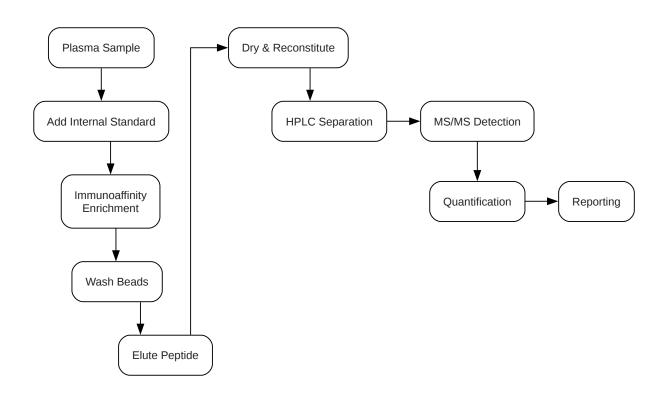
## Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland.[1][2] It plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce and release corticosteroids.[1] Various fragments of ACTH, such as ACTH (1-16), also exhibit biological activity and are of interest in endocrinological and pharmacological research.[1][3] Accurate quantification of these fragments is essential for understanding their physiological roles and metabolic profiles. This document describes a robust HPLC-MS method for the specific measurement of human ACTH (1-16).



## **Experimental Workflow**

A visual representation of the analytical workflow is provided below.



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Caption: Experimental workflow for HPLC-MS analysis of ACTH (1-16).

# Materials and Methods Sample Preparation (Immunoaffinity Enrichment)

This protocol is adapted from methods developed for similar peptides, such as ACTH (1-24).[4]

 Antibody Conjugation: A biotinylated anti-ACTH (N-terminal specific) antibody is conjugated to streptavidin-coated magnetic microparticles.



- Sample Pre-treatment: To 500 μL of human plasma, add an internal standard (e.g., stable isotope-labeled ACTH (1-16)).
- Immunocapture: Add the antibody-conjugated magnetic beads to the plasma sample and incubate for a minimum of 2 hours with gentle rotation to allow the antibody to bind to ACTH (1-16).
- Washing: The magnetic beads are immobilized using a magnet, and the supernatant is discarded. The beads are washed sequentially with a wash buffer (e.g., Tris-buffered saline) to remove non-specific binding.
- Elution: The bound ACTH (1-16) and internal standard are eluted from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid in water).
- Final Preparation: The eluate is dried under nitrogen and reconstituted in a mobile phase-Alike solution for injection into the HPLC-MS system.

# **HPLC-MS Analysis**

HPLC System: A high-performance liquid chromatography system capable of binary gradients. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.



Parameter	Recommended Setting
HPLC Column	C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	10 μL
Gradient	5% to 60% B over 5 minutes, followed by a wash and re-equilibration step.
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	150 °C
Desolvation Temp	400 °C

### **MRM Transitions**

Precursor and product ions for ACTH (1-16) and a potential internal standard should be optimized by direct infusion. The following are hypothetical values for illustrative purposes.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
ACTH (1-16)	Value to be determined	Value to be determined	Optimized value
Internal Standard	Value to be determined	Value to be determined	Optimized value

# **Quantitative Performance**



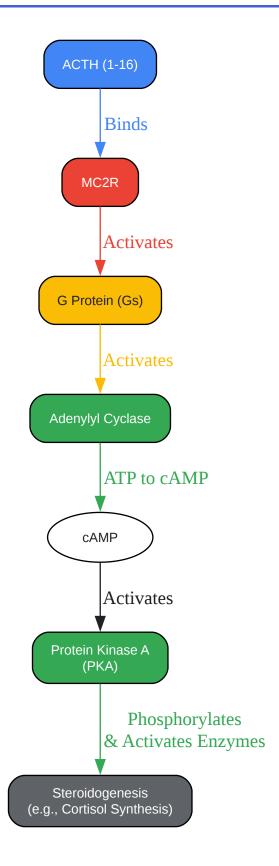
The following data represents expected performance characteristics for a method of this type, based on similar assays for ACTH fragments.[4][5]

Parameter	Result	
Linear Range	10 - 500 pg/mL	
Lower Limit of Quantitation (LLOQ)	10 pg/mL	
Intra-assay Precision (%CV)	< 15%	
Inter-assay Precision (%CV)	< 15%	
Accuracy (% Recovery)	85% - 115%	
Matrix Effect	Minimal due to immunoaffinity enrichment	
Selectivity	No significant interference observed	

# **ACTH Signaling Pathway**

ACTH binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor, primarily on the surface of adrenal cortex cells. This interaction initiates a signaling cascade that results in the synthesis and release of corticosteroids.





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Caption: ACTH signaling cascade via the MC2R receptor.



### Conclusion

The described immunoaffinity HPLC-MS method provides a robust and sensitive platform for the quantitative analysis of human ACTH (1-16) in plasma. The combination of specific antibody-based enrichment and the selectivity of tandem mass spectrometry ensures high-quality data suitable for demanding research applications in endocrinology and drug development.

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